5-Bromthiazol-4-carbonitril

Übersicht

Beschreibung

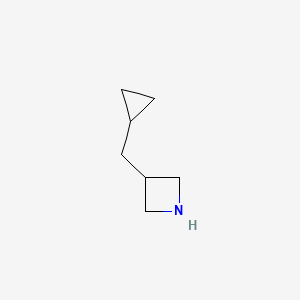

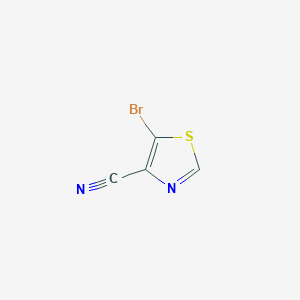

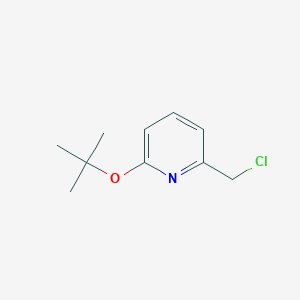

5-Bromothiazole-4-carbonitrile is a chemical compound with the molecular formula C4HBrN2S . It is also known as 4-bromo-1,3-thiazole-5-carbonitrile .

Molecular Structure Analysis

The molecular structure of 5-Bromothiazole-4-carbonitrile consists of a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms, substituted with a bromine atom and a carbonitrile group .Physical and Chemical Properties Analysis

5-Bromothiazole-4-carbonitrile is a solid or liquid at room temperature . It has a molecular weight of 189.04 .Wissenschaftliche Forschungsanwendungen

Organische Synthese

5-Bromthiazol-4-carbonitril: ist ein wertvoller Baustein in der organischen Synthese. Es kann zur Konstruktion verschiedener heterozyklischer Verbindungen verwendet werden, die in vielen Pharmazeutika und Agrochemikalien vorkommen. Das Bromatom im Molekül dient als eine gute Abgangsgruppe, wodurch nukleophile Substitutionsreaktionen ermöglicht werden, die zu einer Vielzahl von Derivaten führen können .

Pharmazeutische Forschung

Diese Verbindung wurde als Vorläufer bei der Synthese von Molekülen mit potenziellen pharmakologischen Aktivitäten identifiziert. So sind beispielsweise Thiazolderivate für ihre antibakteriellen und antiviralen Eigenschaften bekannt. Die Cyanogruppe in this compound kann weiter modifiziert werden, um Verbindungen zu erzeugen, die als Medikamentenkandidaten für Krankheiten wie Alzheimer, chronische Schmerzen, Krebs und Huntington dienen können .

Entwicklung von Agrochemikalien

Thiazole, einschließlich derer, die von this compound abgeleitet sind, sind von Bedeutung für die Entwicklung neuer Agrochemikalien. Sie können zur Herstellung von Fungiziden, Herbiziden und Insektiziden verwendet werden. Die strukturelle Vielseitigkeit, die durch den Thiazol-Kern bereitgestellt wird, ermöglicht die Entwicklung von Verbindungen mit spezifischen Wirkmechanismen gegen verschiedene landwirtschaftliche Schädlinge .

Materialwissenschaften

In den Materialwissenschaften kann this compound zur Entwicklung neuartiger Materialien mit einzigartigen Eigenschaften beitragen. Seine Derivate können als Zwischenprodukte bei der Synthese von Farbstoffen, Polymeren und anderen funktionellen Materialien verwendet werden, die bestimmte elektronische oder photonische Eigenschaften erfordern .

Antifungalmittel

Isothiazolderivate, die aus this compound synthetisiert werden können, haben eine Aktivität als Antifungalmittel gezeigt. Diese Verbindungen können für die Behandlung von Pilzinfektionen beim Menschen oder zum Schutz von Pflanzen vor Pilzkrankheiten in der Landwirtschaft optimiert werden .

Immunmodulation

Es wurde festgestellt, dass einige Thiazolderivate immunmodulatorische Eigenschaften besitzen. Daher könnte this compound als Ausgangspunkt für die Synthese von Immunsuppressiva oder anderen Medikamenten dienen, die das Immunsystem für therapeutische Zwecke modulieren .

Safety and Hazards

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

5-Bromothiazole-4-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as phosphodiesterase type 5 (PDE5) and cyclooxygenase (COX) enzymes . The interaction with PDE5 involves the regulation of enzyme activity, either enhancing or inhibiting its function, which can have implications for cellular signaling pathways. Additionally, 5-Bromothiazole-4-carbonitrile has been found to inhibit COX enzymes, which are involved in the inflammatory response . These interactions highlight the compound’s potential as a therapeutic agent in conditions related to inflammation and cellular signaling.

Cellular Effects

The effects of 5-Bromothiazole-4-carbonitrile on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Bromothiazole-4-carbonitrile has been observed to affect the expression of genes involved in inflammatory responses and cellular proliferation . By inhibiting COX enzymes, it can reduce the production of pro-inflammatory mediators, thereby impacting cell signaling pathways associated with inflammation. Furthermore, the compound’s interaction with PDE5 can influence cyclic guanosine monophosphate (cGMP) levels, affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, 5-Bromothiazole-4-carbonitrile exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as PDE5 and COX, leading to either inhibition or activation of these enzymes . In the case of PDE5, 5-Bromothiazole-4-carbonitrile can enhance or inhibit the enzyme’s activity, thereby modulating cGMP levels and influencing cellular signaling pathways . For COX enzymes, the compound acts as an inhibitor, reducing the production of prostaglandins and other inflammatory mediators . These molecular interactions underscore the compound’s potential as a modulator of enzyme activity and cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of 5-Bromothiazole-4-carbonitrile in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can lead to gradual degradation . In in vitro and in vivo studies, the long-term effects of 5-Bromothiazole-4-carbonitrile on cellular function have been observed, with sustained inhibition of COX enzymes and modulation of PDE5 activity . These findings highlight the importance of maintaining optimal storage conditions to preserve the compound’s efficacy.

Dosage Effects in Animal Models

The effects of 5-Bromothiazole-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit COX enzymes and modulate PDE5 activity without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects underscore the importance of careful dosage optimization in therapeutic applications. The compound’s efficacy and safety profile in animal models provide valuable insights into its potential as a therapeutic agent.

Metabolic Pathways

5-Bromothiazole-4-carbonitrile is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processing primarily in the liver, where it is converted into various metabolites . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of 5-Bromothiazole-4-carbonitrile, leading to the formation of active and inactive metabolites . These metabolic pathways influence the compound’s bioavailability and efficacy, highlighting the importance of understanding its metabolic fate in therapeutic applications.

Transport and Distribution

The transport and distribution of 5-Bromothiazole-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cell, 5-Bromothiazole-4-carbonitrile can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are critical for the compound’s cellular uptake and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 5-Bromothiazole-4-carbonitrile is influenced by targeting signals and post-translational modifications. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 5-Bromothiazole-4-carbonitrile can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals . These localization patterns are essential for the compound’s activity and function, as they determine its accessibility to target biomolecules and its overall efficacy.

Eigenschaften

IUPAC Name |

5-bromo-1,3-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrN2S/c5-4-3(1-6)7-2-8-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNQOPDVAYADPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306029 | |

| Record name | 5-Bromo-4-thiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257072-06-2 | |

| Record name | 5-Bromo-4-thiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257072-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-thiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1445031.png)

![1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole](/img/structure/B1445037.png)